physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An In-Depth Technical Guide to 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Potential
In the landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine scaffold stands out for its significant therapeutic potential, featuring prominently in the development of inhibitors for protein kinases and other biological targets.[1][2] This guide focuses on a specific derivative, 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a molecule that, by its very structure, suggests a high degree of utility as a chemical intermediate and a scaffold for further discovery. Its bifunctional nature, possessing both a carboxylic acid handle for amide coupling and an acetyl group for diverse derivatization, makes it a valuable building block.[3] This document serves as a technical primer for researchers, synthesizing available data with expert analysis to illuminate its physicochemical properties, reactivity, and analytical characterization.
Molecular Identity and Physicochemical Profile
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a specialized fine chemical, primarily utilized in research and as a foundational component for synthesizing more complex molecules for applications in pharmaceuticals, agrochemicals, and dyes.[3]
Core Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The structural and naming conventions are presented below.
Caption: Chemical Structure of the title compound.
Table 1: Physicochemical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 774183-58-3 | [3] |
| Molecular Formula | C₁₀H₉N₃O₃ | [3] |
| Molecular Weight | 219.20 g/mol | [3] |
| Appearance | Yellow to brown solid (predicted) | |
| Melting Point | Data not available. Related compound Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid melts at 275-280 °C. Substitution typically alters this value. | |
| Solubility | Soluble in DMSO. Expected low solubility in water and nonpolar organic solvents. | General chemical knowledge |
| SMILES | CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C | [3] |
| Storage | Store at 2°C - 8°C in a well-closed container. |[3] |
Spectroscopic and Analytical Profile
While specific experimental spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its analytical signature. This serves as a benchmark for researchers verifying its synthesis and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is predicated on its ability to dissolve polar, heterocyclic compounds and to allow for the observation of exchangeable protons like the carboxylic acid proton.
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δ ~13.0-14.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH).
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δ ~8.5-9.0 ppm (s, 1H): A singlet for the proton on the pyrimidine ring (C5-H).
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δ ~8.0-8.5 ppm (s, 1H): A singlet for the proton on the pyrazole ring (C2-H).
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δ ~2.7 ppm (s, 3H): A singlet for the methyl protons of the acetyl group (–COCH₃).
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δ ~2.5 ppm (s, 3H): A singlet for the methyl protons at the C7 position. Note: This peak may be close to the residual solvent peak in DMSO-d₆.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~195 ppm: Carbonyl carbon of the acetyl group.
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δ ~165 ppm: Carbonyl carbon of the carboxylic acid.
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δ ~110-160 ppm: A series of signals corresponding to the carbons of the fused pyrazolo[1,5-a]pyrimidine ring system.
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δ ~30 ppm: Methyl carbon of the acetyl group.
-
δ ~20 ppm: Methyl carbon at the C7 position.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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~3200-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.
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~1720-1700 cm⁻¹ (sharp, strong): C=O stretching of the carboxylic acid carbonyl.
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~1680-1660 cm⁻¹ (sharp, strong): C=O stretching of the acetyl ketone carbonyl.
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~1620-1450 cm⁻¹: C=N and C=C stretching vibrations within the aromatic heterocyclic core.
Mass Spectrometry (MS)
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Expected [M+H]⁺: 220.0666 (calculated for C₁₀H₁₀N₃O₃⁺). High-resolution mass spectrometry (HRMS) should confirm this value, validating the elemental composition.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (–45 Da) and the acetyl group (–43 Da).
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for chemical modification. It is a versatile scaffold, meaning it can be used as a starting point to build a library of related but distinct molecules.[3]
Caption: Synthetic utility of the title compound.
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Carboxylic Acid Group (C3-position): This is the primary site for building molecular complexity. It can readily undergo standard transformations such as:
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Amide Formation: Coupling with various primary or secondary amines using standard reagents (e.g., HATU, HOBt/EDCI) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters.
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Acetyl Group (C6-position): This ketone functionality offers another avenue for derivatization.
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Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄).[4]
-
Condensation Reactions: The α-protons are acidic and can participate in reactions like aldol condensations. The carbonyl itself can react with hydroxylamine to form an oxime or with hydrazines to form hydrazones.
-
-
Pyrazolo[1,5-a]pyrimidine Core: The core itself is generally stable but can undergo reactions under specific conditions. Its electron distribution makes it a unique aromatic system. The reactivity of the core is often influenced by the existing substituents.[5]
Foundational Experimental Protocols
To ensure scientific integrity, all characterization must be performed using validated methods. The following protocols are provided as a guide for researchers.
Protocol 1: Determination of Melting Point
-
Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, narrow melting range is indicative of a pure compound.
-
Procedure:
-
Ensure the melting point apparatus is calibrated using certified standards.
-
Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a heating ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
Report the value as a range (e.g., 275-277 °C).
-
Protocol 2: Acquisition of a ¹H NMR Spectrum
-
Rationale: ¹H NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule in solution, providing information on the number, connectivity, and chemical environment of protons.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid obscuring relevant signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the tube in the NMR spectrometer's spinner and insert it into the probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.
-
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel laboratory chemical. Based on structurally related compounds, potential hazards may include being harmful if swallowed, and causing skin, eye, and respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: As recommended, store the compound in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[3]
References
-
MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
PubChem. (n.d.). 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
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Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Available at: [Link]
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Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available at: [Link]
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PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
PubMed. (n.d.). On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles. Available at: [Link]
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